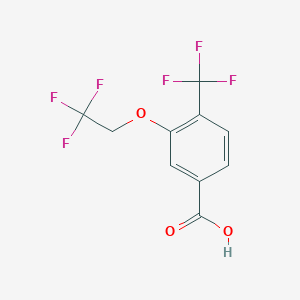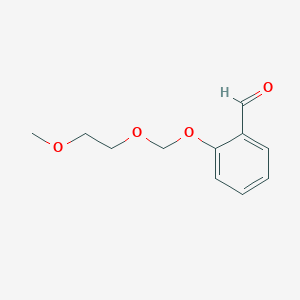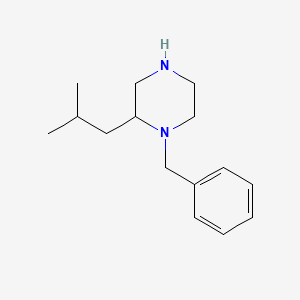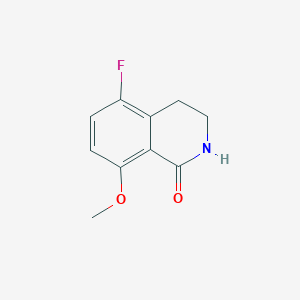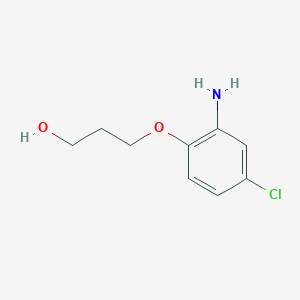![molecular formula C10H10N2O B8653208 1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one](/img/structure/B8653208.png)
1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,2,3,9b-Tetrahydro-5H-imidazo[2,1-a]isoindol-5-one is a tricyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a respiratory syncytial virus (RSV) fusion inhibitor, making it a promising candidate for antiviral drug development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-2-(2-phthalimidoethyl)indan-1,3-dione with hydrazine to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
化学反応の分析
Types of Reactions
1,2,3,9b-Tetrahydro-5H-imidazo[2,1-a]isoindol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of 1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one, which may exhibit different biological activities and physicochemical properties .
科学的研究の応用
1,2,3,9b-Tetrahydro-5H-imidazo[2,1-a]isoindol-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying the mechanisms of viral fusion and inhibition.
Medicine: The compound is being investigated as a potential antiviral agent, particularly against RSV
Industry: It may have applications in the development of new pharmaceuticals and chemical processes.
作用機序
The mechanism of action of 1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one involves its interaction with the fusion glycoprotein of RSV. By binding to this glycoprotein, the compound inhibits the fusion of the virus with host cells, thereby preventing viral entry and replication . This interaction is highly specific, and the compound’s efficacy is influenced by its molecular structure and the presence of specific functional groups .
類似化合物との比較
Similar Compounds
1,2,3,9b-Tetrahydro-9b-hydroxy-1-phenylpyrrolo[2,1-a]isoindol-5-one: This compound shares a similar tricyclic structure but differs in its functional groups.
9b-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one:
Uniqueness
1,2,3,9b-Tetrahydro-5H-imidazo[2,1-a]isoindol-5-one is unique due to its specific interaction with the RSV fusion glycoprotein, which sets it apart from other antiviral agents. Its tricyclic structure and the presence of specific functional groups contribute to its high specificity and efficacy .
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
1,2,3,9b-tetrahydroimidazo[1,2-b]isoindol-5-one |
InChI |
InChI=1S/C10H10N2O/c13-10-8-4-2-1-3-7(8)9-11-5-6-12(9)10/h1-4,9,11H,5-6H2 |
InChIキー |
BHTOLNUCTNDTDU-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(N1)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
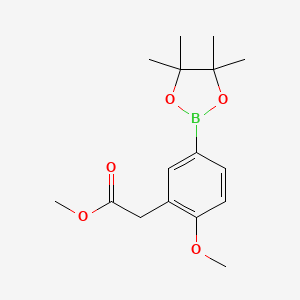
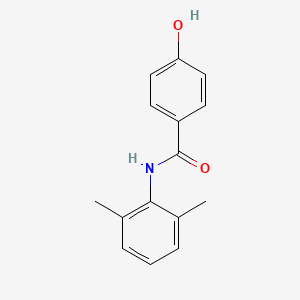
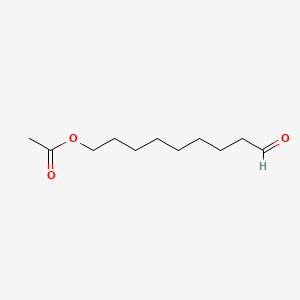

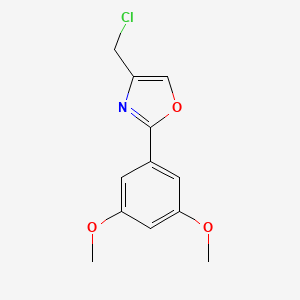
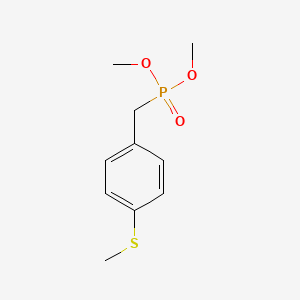
![(3S,8R,9S,10R,13S,14S,17S)-10,13-Dimethyl-7-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl diacetate](/img/structure/B8653186.png)
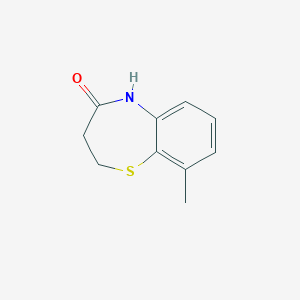
![Methyl 4-[(2,2-difluorocyclopropyl)methoxy]benzoate](/img/structure/B8653199.png)
